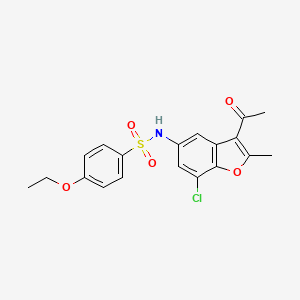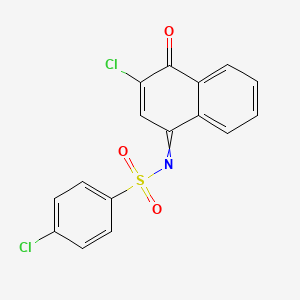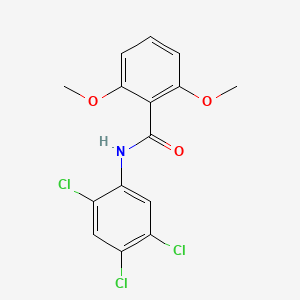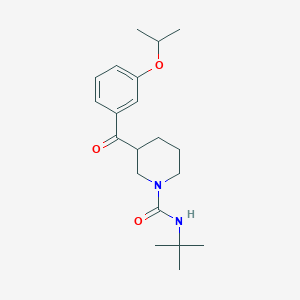
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by researchers at the National Cancer Institute in the United States and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide can induce cell death in cancer cells and slow the growth of tumors.
Biochemical and Physiological Effects
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell death by activating a process called apoptosis, and can also inhibit the growth and survival of cancer cells by blocking the activity of certain signaling pathways. Additionally, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are needed to support tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in inhibiting the growth of breast cancer cells. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on cancer cells. Additionally, its potential for use in human patients is still being studied, and more clinical trials are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand its mechanism of action and how it can be optimized for use in cancer treatment. Finally, there is interest in studying the potential use of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide in other types of cancer, beyond breast cancer.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide involves several steps, including the reaction of 7-chloro-3-methyl-2-benzofuran-5-carboxylic acid with acetic anhydride to form 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride to form N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-4-25-14-5-7-15(8-6-14)27(23,24)21-13-9-16-18(11(2)22)12(3)26-19(16)17(20)10-13/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFLGQKSSGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)

![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)

![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)

![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6133016.png)